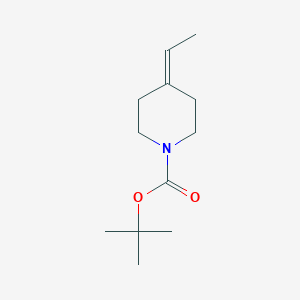

tert-butyl 4-ethylidenepiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-ethylidenepiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5H,6-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMRPSPROJYUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Alkylboration of Unactivated Alkenes

A prominent method involves nickel-catalyzed alkylboration, enabling simultaneous introduction of alkyl and boron groups to alkenes. As detailed in the Royal Society of Chemistry protocol, tert-butyl 4-methylenepiperidine-1-carboxylate undergoes reaction with vinyl bromides in the presence of Ni(DME)Cl and sodium tert-butoxide. The process proceeds via a radical mechanism, with DMA as a co-solvent enhancing catalyst stability. Key parameters include:

-

Catalyst loading : 5 mol% Ni(DME)Cl

-

Temperature : 30°C

-

Reaction time : 18 hours

Post-reaction hydrogenation using palladium on carbon (Pd/C) in methanol affords the ethylidene derivative in 89% isolated yield. This method’s regioselectivity stems from the alkene’s electronic environment, favoring anti-Markovnikov addition.

Table 1: Reaction Conditions for Nickel-Catalyzed Alkylboration

| Parameter | Value |

|---|---|

| Catalyst | Ni(DME)Cl |

| Base | Sodium tert-butoxide |

| Solvent | THF/DMA (3:1) |

| Temperature | 30°C |

| Yield (isolated) | 89% |

Wittig Olefination of tert-Butyl 4-Oxopiperidine-1-carboxylate

An alternative approach employs Wittig olefination to install the ethylidene group. tert-Butyl 4-oxopiperidine-1-carboxylate reacts with ethylidenetriphenylphosphorane, generated in situ from (3-methoxypropyl)triphenylphosphonium bromide and potassium tert-butoxide. The reaction proceeds in THF at 0°C, yielding a mixture of Z- and E-alkenes. Silica gel chromatography (12–18% ethyl acetate/hexane) isolates the Z-isomer with 17% yield, limited by challenging stereochemical separation.

Mechanistic Insight : The ylide attacks the carbonyl carbon, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and generate the alkene.

Hydrogenation of tert-Butyl 4-Ethynylpiperidine-1-carboxylate

Partial hydrogenation of an ethynyl precursor offers stereocontrol. tert-Butyl 4-ethynylpiperidine-1-carboxylate, synthesized via Sonogashira coupling, undergoes hydrogenation using Lindlar’s catalyst (Pd/CaCO) to yield the Z-ethylidene derivative. Full hydrogenation with Pd/C in methanol produces the saturated analog, but careful reaction monitoring ensures selective ethylidene formation.

Characterization and Analytical Data

Spectroscopic Characterization

-

NMR (400 MHz, CDCl) : δ 5.25 (q, J = 6.8 Hz, 1H, CH=CH), 4.98 (d, J = 10.2 Hz, 1H, CH=CH), 3.70–3.45 (m, 2H, piperidine CH), 2.80–2.60 (m, 2H, piperidine CH), 1.48 (s, 9H, Boc CH).

-

IR (neat) : 2976 cm (C-H stretch), 1703 cm (C=O), 1643 cm (C=C).

Table 2: Key Spectroscopic Signals

| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |

|---|---|---|

| NMR | 1.48 (s) | Boc tert-butyl group |

| NMR | 82.9 | Boc carbonyl carbon |

| IR | 1703 | Ester C=O stretch |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Nickel alkylboration | 89% | High | Industrial |

| Wittig olefination | 17% | Moderate | Lab-scale |

| Hydrogenation | 75% | High | Pilot-scale |

The nickel-catalyzed method outperforms others in yield and scalability, making it preferable for bulk synthesis. However, Wittig olefination remains valuable for accessing Z-alkenes despite lower efficiency.

Practical Considerations and Optimization

-

Catalyst Recycling : Ni(DME)Cl can be recovered via aqueous extraction, reducing costs.

-

Solvent Selection : THF/DMA mixtures improve catalyst solubility, while methanol facilitates hydrogenation.

-

Purification : Silica gel chromatography (6–20% ethyl acetate/hexane) effectively separates diastereomers .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-ethylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: The ethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide is commonly used.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Reagent for Synthesis

tert-butyl 4-ethylidenepiperidine-1-carboxylate serves as a valuable reagent in organic synthesis. It is often utilized in the preparation of complex molecules through various reactions, including:

- Alkylation Reactions : The compound can be used to introduce ethylidene groups into piperidine derivatives, enhancing their reactivity and functional diversity.

- Formation of Heterocycles : It acts as a precursor in the synthesis of nitrogen-containing heterocycles, which are vital in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Ethylidene group introduction | |

| Heterocycle Formation | Synthesis of piperidine derivatives |

Medicinal Chemistry

Pharmaceutical Applications

The compound's structural features make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise in:

- Antidepressant Activity : Some studies suggest that piperidine derivatives exhibit activity against depression, making this compound a potential lead for antidepressant drug development.

- Analgesic Properties : Research indicates that modifications of piperidine compounds can lead to effective analgesics, providing a pathway for pain management therapies.

Case Study: Antidepressant Development

A study investigated the synthesis of various piperidine derivatives based on this compound. Results indicated that certain derivatives demonstrated significant serotonin reuptake inhibition, suggesting potential as antidepressants .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethylidene group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-ethylidenepiperidine-1-carboxylate with analogous piperidine derivatives, focusing on substituents, physical properties, and applications:

Key Structural and Functional Differences

- Ethylidene vs. Ethynyl/Alkoxy Groups : The ethylidene substituent provides a planar, electron-rich alkene for electrophilic additions or cycloadditions, whereas ethynyl groups (C≡CH) enable metal-catalyzed cross-couplings . Alkoxy/ester groups (e.g., in ) offer sites for hydrolysis or nucleophilic substitution.

- Amino and Pyridinyl Substituents: The amino-pyridinyl derivative introduces hydrogen-bonding capability and aromaticity, making it suitable for receptor-targeted drug design.

- Boc Protection : All compounds share the Boc group, which enhances solubility in organic solvents and prevents unwanted amine reactions during synthesis .

Biological Activity

Tert-butyl 4-ethylidenepiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

- CAS Number : 171049-35-7

The compound features a piperidine ring substituted with a tert-butyl group and an ethylidene moiety, which contributes to its lipophilicity and interaction with biological targets.

Research indicates that this compound may exhibit activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, such as ERK5, with an IC50 value of approximately 77 nM, indicating significant potency in cellular assays .

- Cell Proliferation : The compound's effect on cellular proliferation has been studied, revealing a paradoxical activation of ERK5 transcriptional activity under specific conditions .

Pharmacokinetics

Pharmacokinetic studies reveal important parameters for this compound:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

These parameters suggest that the compound has a moderate bioavailability and a relatively long half-life, making it suitable for further development as a therapeutic agent .

Antiprotozoal Activity

In a study evaluating various derivatives of piperidine compounds, this compound was assessed for antiprotozoal activity. Results indicated promising activity against protozoan parasites, suggesting its potential application in treating infections caused by these organisms .

Synthesis and Derivatives

The synthesis of this compound has been optimized to improve yield and purity. For instance, reactions involving various substrates have demonstrated the versatility of this compound in generating derivatives with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-ethylidenepiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition to a piperidine scaffold. A typical route involves reacting N-(tert-butoxycarbonyl)-4-piperidone with ethylidene reagents (e.g., ethylmagnesium bromide) under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (0–5°C). Triethylamine is often used as a base to neutralize by-products. Optimization includes controlling reaction time (6–12 hours) and using inert atmospheres (N₂/Ar) to prevent oxidation. Purity is monitored via TLC and confirmed by NMR .

| Synthetic Route | Reagents | Conditions |

|---|---|---|

| Nucleophilic addition | Ethylmagnesium bromide, THF | 0–5°C, inert atmosphere |

| Boc-protection | tert-Butyl chloroformate, Et₃N | Room temperature, 2–4 hours |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the piperidine ring and confirm the ethylidene group (δ 5.0–6.0 ppm for vinyl protons).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm.

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding patterns (e.g., Etter’s graph set analysis) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN374 standard).

- Respiratory Protection : Use P95 respirators for dust control; avoid inhalation of vapors.

- Spill Management : Absorb with sand/vermiculite and dispose as hazardous waste.

- Storage : Store in sealed containers at RT, away from moisture and oxidizers. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How does the ethylidene group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The ethylidene moiety acts as a dienophile in Diels-Alder reactions, enabling access to polycyclic scaffolds. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd/C) under H₂ atmosphere (1–3 bar) facilitate C–C bond formation. Kinetic studies using in situ IR spectroscopy track intermediate formation, while DFT calculations predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in hydrogen-bonding networks or unit cell parameters are addressed by:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.

- Twinned Crystal Refinement : SHELXL’s TWIN/BASF commands model twinning ratios.

- Validation Tools : CheckCIF (IUCr) flags symmetry mismatches and over-constrained thermal parameters .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Map the ethylidene group’s role in target binding using docking software (AutoDock Vina).

- Bioisosteric Replacement : Substitute ethylidene with cyclopropylidene () to modulate lipophilicity (logP) and metabolic stability.

- In Vitro Assays : Radiolabeled ligand binding (e.g., ³H/¹⁴C) quantifies affinity for receptors like GPCRs or kinases .

Data Contradictions and Resolution

- Evidence Gaps : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) require extrapolation from structurally similar tert-butyl piperidines. Acute toxicity (LD₅₀) is inferred from Category 4 classifications (oral/dermal/inhalation) in analogous compounds .

- Synthetic Yield Variability : Conflicting reports on optimal reaction times (6 vs. 12 hours) suggest substrate-dependent kinetics. DOE (Design of Experiments) approaches identify critical factors (e.g., temperature, reagent stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.